molecular formula C8H5F2NO3 B11786945 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole

2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole

Cat. No.: B11786945
M. Wt: 201.13 g/mol
InChI Key: ARGNPDQMFMSZHG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with difluoromethyl ether in the presence of a base can lead to the formation of the desired oxazole ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the difluoromethoxy group onto the oxazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazole ring can produce an amine .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole include other oxazole derivatives such as:

Uniqueness

The presence of the difluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, which can be advantageous in drug development and other applications .

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazol-7-ol

InChI

InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H

InChI Key

ARGNPDQMFMSZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=N2)OC(F)F

Origin of Product

United States

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